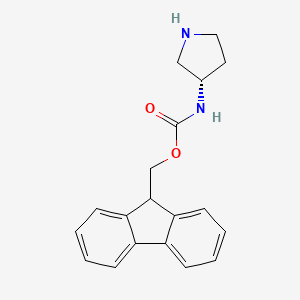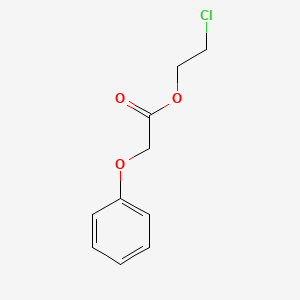
Acetic acid, phenoxy-, 2-chloroethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroethyl phenoxyacetate is an organic compound with the molecular formula C10H11ClO3. It is an ester derived from phenoxyacetic acid and 2-chloroethanol. This compound is known for its applications in various chemical reactions and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Chloroethyl phenoxyacetate can be synthesized through the esterification of phenoxyacetic acid with 2-chloroethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of 2-chloroethyl phenoxyacetate involves the use of large-scale reactors where phenoxyacetic acid and 2-chloroethanol are mixed in the presence of a catalyst. The reaction mixture is heated to the required temperature and maintained under reflux until the reaction is complete. The product is then purified through distillation or other separation techniques to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroethyl phenoxyacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Hydrolysis: The ester bond in 2-chloroethyl phenoxyacetate can be hydrolyzed in the presence of water and an acid or base catalyst to yield phenoxyacetic acid and 2-chloroethanol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reaction is typically carried out in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted phenoxyacetates and corresponding nucleophiles.
Hydrolysis: Phenoxyacetic acid and 2-chloroethanol are the primary products.
Oxidation: Oxidized derivatives of phenoxyacetic acid and other related compounds.
Aplicaciones Científicas De Investigación
2-Chloroethyl phenoxyacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of agrochemicals, herbicides, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-chloroethyl phenoxyacetate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, where the chloroethyl group reacts with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This interaction can lead to the modification of these molecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloroethyl ethyl sulfide: Known for its use as a chemical warfare agent, it shares the chloroethyl group but differs in its sulfur-containing structure.
Phenoxyacetic acid derivatives: Compounds such as 2,4-dichlorophenoxyacetic acid and 4-chlorophenoxyacetic acid are similar in structure but have different substituents on the aromatic ring.
Uniqueness
2-Chloroethyl phenoxyacetate is unique due to its specific ester linkage and the presence of both chloroethyl and phenoxy groups
Propiedades
Número CAS |
946-88-3 |
|---|---|
Fórmula molecular |
C10H11ClO3 |
Peso molecular |
214.64 g/mol |
Nombre IUPAC |
2-chloroethyl 2-phenoxyacetate |
InChI |
InChI=1S/C10H11ClO3/c11-6-7-13-10(12)8-14-9-4-2-1-3-5-9/h1-5H,6-8H2 |
Clave InChI |
DOHMOKZZEYNNHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC(=O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


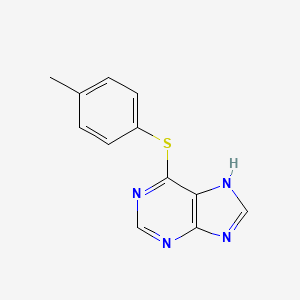
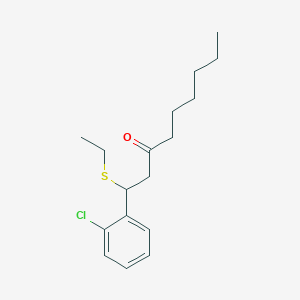
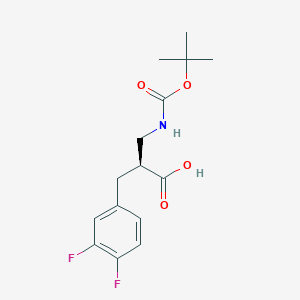

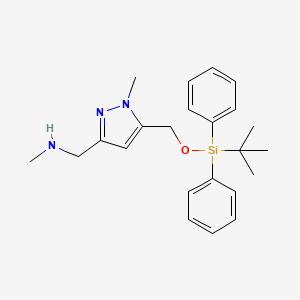


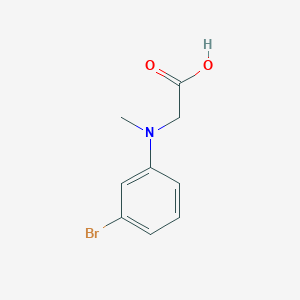
![6-[(3,4-dichloro-N-methylanilino)methyl]quinazoline-2,4-diamine](/img/structure/B13989674.png)
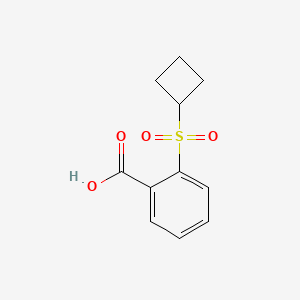
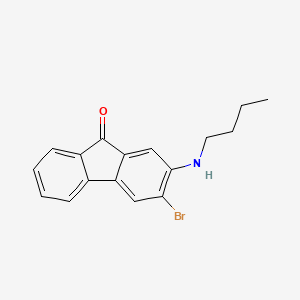
![ethyl N-methyl-N-[2-[6-(1,7,8-trimethoxy-3,4-dihydro-1H-isochromen-3-yl)-1,3-benzodioxol-5-yl]ethyl]carbamate](/img/structure/B13989695.png)
